molecular formula C22H13Cl2NO3 B2930068 [3-(2,6-Dichlorophenyl)-4-isoxazolyl](4-phenoxyphenyl)methanone CAS No. 338411-90-8

[3-(2,6-Dichlorophenyl)-4-isoxazolyl](4-phenoxyphenyl)methanone

Cat. No.: B2930068
CAS No.: 338411-90-8
M. Wt: 410.25
InChI Key: BMEVAAZBCWHEJJ-UHFFFAOYSA-N
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Description

“3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” is a chemical compound with the molecular formula C22H13Cl2NO3 . It is used in various applications, and its properties are well-documented in the scientific literature .


Molecular Structure Analysis

The molecular structure of “3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” is characterized by the presence of two 6-carbon rings attached to an oxygen and nitrilo group . The compound has a molecular weight of 384.6 g/mole .


Physical And Chemical Properties Analysis

“3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” has several physical and chemical properties that are important for its applications. It is highly soluble in multiple organic solvents but dissolves poorly in aqueous solutions due to the hydrocarbon-rich regions and oxygen atom which do not form H bonds with water molecules .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimycobacterial Activity : Novel derivatives of methanone compounds, including those similar in structure to 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone, have been synthesized and evaluated for antimycobacterial activities. For instance, some compounds demonstrated significant activity against isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).

  • Antioxidant Properties : Derivatives of methanone, similar to the chemical , have been synthesized and analyzed for their antioxidant activities. The studies have shown that these compounds possess effective antioxidant power, comparable to standard antioxidant compounds (Çetinkaya et al., 2012).

Medicinal Chemistry and Pharmacology

  • Anti-Inflammatory Activity : Aminobenzophenones, a category to which 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone is related, have been found to exhibit high antiinflammatory activity. They show potent inhibition of proinflammatory cytokines IL-1beta and TNF-alpha and are identified as potent and selective p38 MAP kinase inhibitors (Ottosen et al., 2003).

Environmental and Analytical Chemistry

  • Analytical Method for Determination : A new analytical method for the determination of benzophenone-3 and its main metabolites in human serum was developed, using techniques like dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry (Tarazona et al., 2013).

Synthesis and Chemical Properties

  • Novel Synthetic Processes : The preparation and reaction of cyclopropenone oximes, which are chemically similar to 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone, have been explored. These studies contribute to understanding the chemical properties and potential applications of such compounds (Yoshida et al., 1988).

Molecular Docking and Computational Studies

  • Molecular Structure Analysis : Advanced computational techniques like molecular docking, DFT, and vibrational spectroscopic studies have been used to analyze the structure and properties of compounds similar to 3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone. These studies provide insights into their potential biological activities (Sivakumar et al., 2021).

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO3/c23-18-7-4-8-19(24)20(18)21-17(13-27-25-21)22(26)14-9-11-16(12-10-14)28-15-5-2-1-3-6-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEVAAZBCWHEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CON=C3C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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